
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a ketone group attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group, in particular, is known for enhancing the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process, reducing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols .
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
- 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
- 1-(2-Amino-3-(trifluoromethyl)phenyl)butan-2-one
- 1-(2-Amino-3-(trifluoromethyl)phenyl)pentan-2-one
Uniqueness: Compared to similar compounds, 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of the trifluoromethyl group, in particular, enhances its chemical properties, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
1-[2-amino-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)5-7-3-2-4-8(9(7)14)10(11,12)13/h2-4H,5,14H2,1H3 |
Clave InChI |
TXUDZTBEXFRSMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


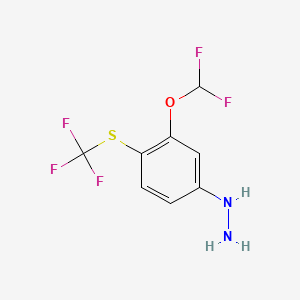
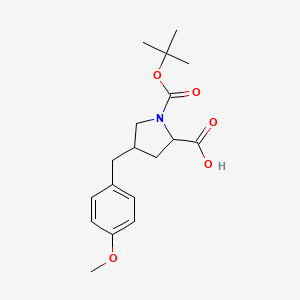

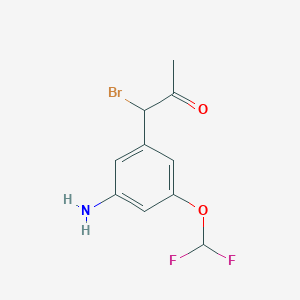

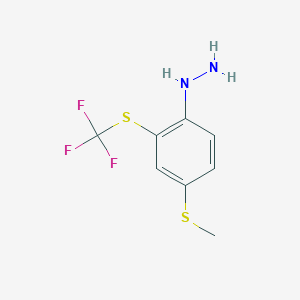
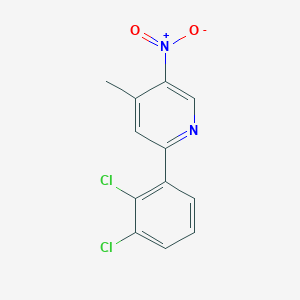
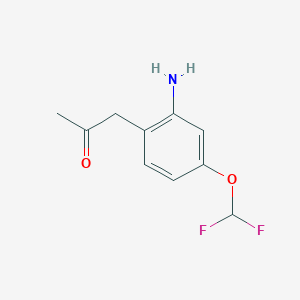
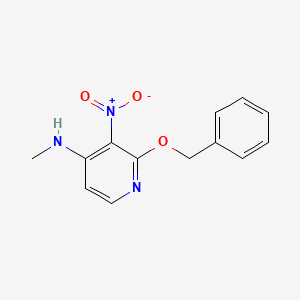
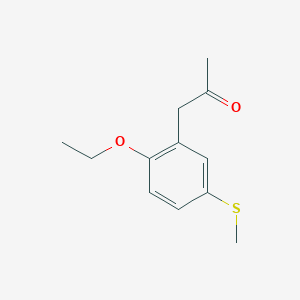

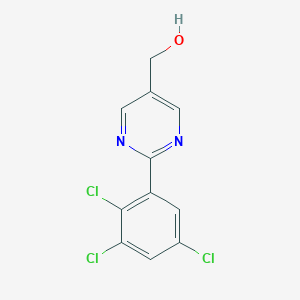
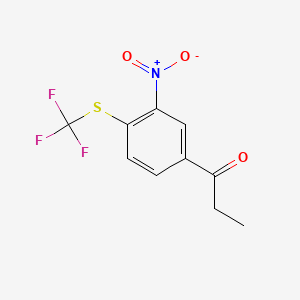
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
